molecular formula C8H14ClNS B1458004 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride CAS No. 1864074-53-2

1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride

Cat. No.: B1458004
CAS No.: 1864074-53-2
M. Wt: 191.72 g/mol
InChI Key: FASIXAYLZIETAE-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H13NS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride can be compared with other thiophene derivatives:

    1-(2-Thienyl)propan-1-amine hydrochloride: Similar structure but different substitution pattern on the thiophene ring.

    1-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride: Similar structure but with a shorter carbon chain.

    1-(3-Methylthiophen-2-yl)butan-1-amine hydrochloride: Similar structure but with a longer carbon chain.

Biological Activity

1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H12ClN1SC_9H_{12}ClN_1S and a molecular weight of approximately 205.75 g/mol. Its structure includes a methylthiophene moiety, which is significant for its biological activity due to the unique electronic properties imparted by the thiophene ring.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may function as a reuptake inhibitor or releasing agent for neurotransmitters such as norepinephrine and dopamine, thereby modulating their levels in the synaptic cleft and influencing neuronal signaling pathways.

Anticonvulsant Activity

Research indicates that derivatives of compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related compounds have shown significant protection against seizures in animal models, with some compounds demonstrating an effective dose (ED50) lower than that of established anticonvulsants like valproic acid .

CompoundTest TypeED50 (mg/kg)Comparison
Compound AMES Test62.14Lower than VPA (252.7)
Compound B6 Hz Test75.59Lower than ETX (221.7)

Cytotoxicity and Anticancer Activity

The cytotoxic effects of related Mannich bases have been evaluated against various cancer cell lines, revealing IC50 values in the range of 8.2 to 32.1 μM. Notably, compounds with structural similarities have shown significant interference with mammalian topoisomerases, which are critical for DNA replication and repair processes .

Antimicrobial Properties

Some studies suggest that compounds derived from similar structures possess antimicrobial activities. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Study on Anticonvulsant Activity

In a comparative study, several derivatives were tested for their ability to prevent seizures in mice. The most promising compound exhibited a significant increase in latency to the first seizure episode compared to controls:

  • Control Group : Average latency = 436.8 seconds
  • Test Compound : Average latency = 1435 seconds (228% increase, p < 0.001)

This demonstrates the potential efficacy of the compound in seizure management .

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various analogs on human prostate cancer cells (PC-3). The results indicated that certain compounds significantly reduced cell viability, highlighting their potential as anticancer agents:

CompoundIC50 (μM)Cell Line
Compound C10.5PC-3
Compound D15.7HeLa

These findings underscore the need for further exploration into the therapeutic applications of these compounds .

Properties

IUPAC Name

1-(3-methylthiophen-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS.ClH/c1-3-7(9)8-6(2)4-5-10-8;/h4-5,7H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASIXAYLZIETAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CS1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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